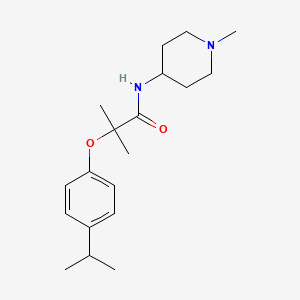
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This chemical compound has gained attention in scientific research due to its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder (ADHD). In
Mecanismo De Acción
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The D4 receptor is involved in the regulation of dopamine release in these regions, and its dysfunction has been implicated in the pathophysiology of schizophrenia and ADHD. By blocking the D4 receptor, 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide may modulate the release of dopamine in these regions, leading to therapeutic effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a high affinity for the dopamine D4 receptor, with a dissociation constant (Kd) of 0.47 nM. Studies have also shown that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is selective for the D4 receptor, with minimal binding to other dopamine receptor subtypes. In animal studies, 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to improve cognitive function and reduce hyperactivity, suggesting its potential therapeutic applications in treating schizophrenia and ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more specific targeting of this receptor subtype. However, one limitation is that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is not currently approved for clinical use, which limits its potential applications in human studies.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to explore its therapeutic applications in other psychiatric disorders, such as bipolar disorder and depression. Another direction is to investigate the potential for 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide to be used in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in human trials, which could pave the way for its approval for clinical use.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-isopropylphenol with 2-bromo-2-methylpropionyl bromide to form 2-(4-isopropylphenoxy)-2-methylpropanoic acid. The acid is then converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is reacted with N-(1-methyl-4-piperidinyl)amine to form 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in treating psychiatric disorders. It has been shown to be a selective antagonist of the dopamine D4 receptor, which is implicated in the pathophysiology of schizophrenia and ADHD. Studies have also shown that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has a high affinity for the D4 receptor, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)15-6-8-17(9-7-15)23-19(3,4)18(22)20-16-10-12-21(5)13-11-16/h6-9,14,16H,10-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJPYYPTAAZJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

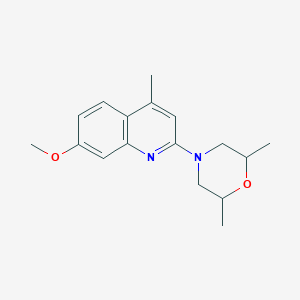
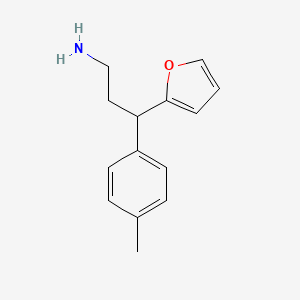
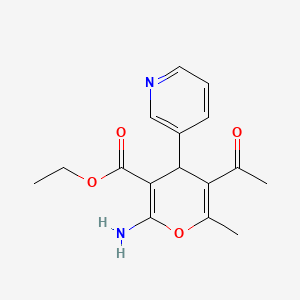
![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
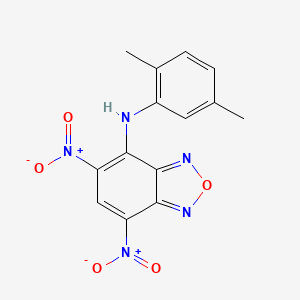
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)
![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)